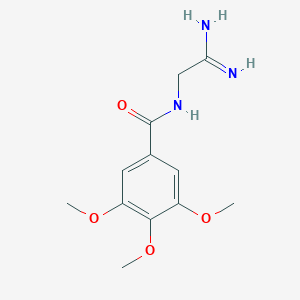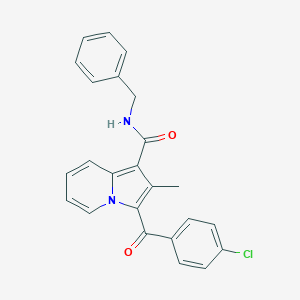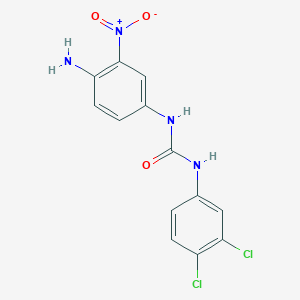![molecular formula C25H26ClFN2O3 B503576 3-CHLORO-N-({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(MORPHOLIN-4-YL)ANILINE](/img/structure/B503576.png)
3-CHLORO-N-({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(MORPHOLIN-4-YL)ANILINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CHLORO-N-({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(MORPHOLIN-4-YL)ANILINE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a chlorophenyl group, and a fluorobenzyl ether moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-CHLORO-N-({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(MORPHOLIN-4-YL)ANILINE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the alkylation of 3-chloro-4-morpholin-4-ylphenylamine with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-CHLORO-N-({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(MORPHOLIN-4-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-CHLORO-N-({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(MORPHOLIN-4-YL)ANILINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-CHLORO-N-({2-[(2-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)-4-(MORPHOLIN-4-YL)ANILINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Gefitinib: N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine.
Erlotinib: N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine.
Uniqueness
Its morpholine ring and fluorobenzyl ether moiety differentiate it from other similar compounds, making it a valuable molecule for targeted research and development .
Properties
Molecular Formula |
C25H26ClFN2O3 |
|---|---|
Molecular Weight |
456.9g/mol |
IUPAC Name |
3-chloro-N-[[2-[(2-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C25H26ClFN2O3/c1-30-24-8-4-6-18(25(24)32-17-19-5-2-3-7-22(19)27)16-28-20-9-10-23(21(26)15-20)29-11-13-31-14-12-29/h2-10,15,28H,11-14,16-17H2,1H3 |
InChI Key |
VECYILYLBHVVOS-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC3=CC(=C(C=C3)N4CCOCC4)Cl |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=CC=C2F)CNC3=CC(=C(C=C3)N4CCOCC4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]sulfanyl}benzoic acid](/img/structure/B503494.png)



![2-(4-benzyl-1-piperazinyl)-1-[2-(methylsulfanyl)-1H-indol-3-yl]-2-oxoethanone](/img/structure/B503500.png)

![N-butyl-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B503503.png)
![Methyl 2-{[(3-fluoroanilino)carbonyl]amino}benzoate](/img/structure/B503504.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2-methylphenyl)urea](/img/structure/B503505.png)
![2-{[(Propylamino)carbonyl]amino}benzamide](/img/structure/B503506.png)
![2-[(anilinocarbonyl)amino]-N-benzylbenzamide](/img/structure/B503507.png)
![N-[2-(diethylamino)ethyl]-2-{[(3-fluoroanilino)carbonyl]amino}benzamide](/img/structure/B503508.png)
![N-[2-(4-chloroanilino)phenyl]-N'-methylurea](/img/structure/B503509.png)
![2,5-Bis{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B503512.png)
